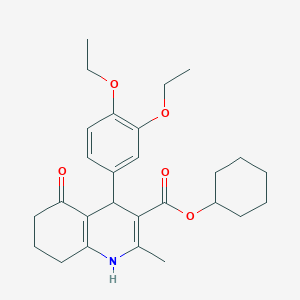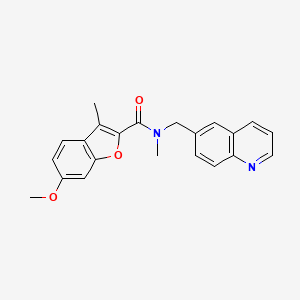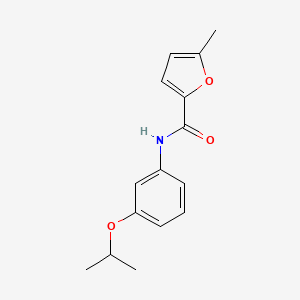![molecular formula C23H29N3O2 B5564047 (4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)
(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This can involve various chemical reactions, the use of catalysts, and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to determine the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its chemical reactivity .Scientific Research Applications
Enantioselective Catalysis
L-prolinamide derivatives are active catalysts for direct aldol reactions, a cornerstone in the construction of carbon-carbon bonds in organic synthesis. These reactions are essential for producing enantiomerically pure compounds, with specific derivatives showing moderate to high enantioselectivity. For example, L-prolinamides prepared from L-proline and simple aliphatic or aromatic amines catalyze the direct aldol reaction of 4-nitrobenzaldehyde with acetone, achieving enantioselectivities of up to 46% enantiomeric excess (ee) and suggesting a strategy for designing new organic catalysts for asymmetric reactions (Tang et al., 2004).
Antiviral Applications
Benzidine prolinamide derivatives have been explored for their inhibitory activity against Hepatitis C Virus (HCV). Compounds with a benzidine prolinamide core demonstrated potent anti-HCV properties, with certain derivatives showing high selectivity and low cytotoxicity, indicating their potential as therapeutic agents (Abdel Karim et al., 2020).
Asymmetric Synthesis of Monosaccharides
Sugar-based prolinamides have been utilized in asymmetric synthesis, highlighting the versatility of prolinamide derivatives in generating chiral molecules. Such applications underscore the importance of these compounds in the synthesis of complex organic molecules, including sugars with specific optical activities (Agarwal & Peddinti, 2012).
Antibacterial Activity
Ion-associate complexes involving prolinamide derivatives have been studied for their antibacterial properties. This research demonstrates the potential of these compounds in biomedical applications, particularly in developing new antibacterial agents (Mostafa et al., 2023).
Green Chemistry
Prolinamide derivatives are also significant in green chemistry, serving as catalysts in solvent-free or water-based reactions. This not only showcases their catalytic efficiency but also their contribution to more sustainable and environmentally friendly chemical processes (Pedrosa et al., 2010; Guillena et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-1-benzyl-N-ethyl-4-[[2-(2-methylphenyl)acetyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-24-23(28)21-14-20(16-26(21)15-18-10-5-4-6-11-18)25-22(27)13-19-12-8-7-9-17(19)2/h4-12,20-21H,3,13-16H2,1-2H3,(H,24,28)(H,25,27)/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUBZWALKSAFN-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)
![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)



